molecular formula C15H10N2O2 B3029404 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile CAS No. 649553-07-1

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile

Cat. No. B3029404
CAS RN: 649553-07-1
M. Wt: 250.25
InChI Key: NCTXRQVAZBODIP-UHFFFAOYSA-N
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Description

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile, also known as HPPN, is a chemical compound that has been extensively studied for its potential applications in different fields of scientific research. This compound is known for its unique properties, making it an essential component in various laboratory experiments.

Scientific Research Applications

Antioxidant Activities

4-(4-(Hydroxymethyl)phenoxy)phthalonitrile and its derivatives exhibit significant antioxidant activities. Tetrasubstituted metal-free, Zn(II), and Co(II) monophthalocyanines derived from related phthalonitrile compounds demonstrate notable in vitro antioxidant activities against various radicals, including DPPH radicals, hydroxyl radicals, superoxide radicals, singlet oxygen, and hydrogen peroxide (Söylemez et al., 2018).

Electronic and Antibacterial Properties

Phthalocyanines bearing phenoxy phenyl substituents derived from phthalonitrile derivatives show interesting electronic properties. They are synthesized through nucleophilic displacement reactions and cyclotetramerization. These compounds have been evaluated for their aggregation behavior, antioxidant activities, and antibacterial properties. Their electronic structures have been investigated, providing insights into their potential applications in electronic devices and as antimicrobial agents (Ağırtaş et al., 2014).

Solubility and Electronic Absorption

The solubility of phthalocyanines in various solvents is a crucial aspect of their applicability. New phthalocyanines with trifluoromethyl substituents exhibit high solubility in both weakly and strongly polar solvents, and aromatic hydrocarbons. Their electronic absorption properties are characterized using various spectroscopic methods, suggesting potential applications in fields requiring soluble and electronically active materials (Burat et al., 2012).

Catalytic Activity in Cyclohexene Oxidation

Phthalocyanines with different metal centers (e.g., Co(II), Fe(II)) derived from phthalonitrile compounds are used as catalysts in the oxidation of cyclohexene. Their effectiveness in this reaction provides a pathway for exploring these compounds in catalytic applications, particularly in the selective oxidation of organic compounds (Saka et al., 2013).

Auto-Accelerated Thermo-Polymerization

Certain hydroxy-containing phthalonitrile derivatives exhibit characteristics of auto-accelerated thermo-polymerization. This property is valuable in materials science, particularly for creating materials without voids and for their potential use in high-temperature applications (Gang, 2008).

Novel Syntheses and Biological Studies

The synthesis and characterization of novel 4-substituted phthalonitriles, including their biological properties, are explored. These compounds show potential in medical research, particularly in the study of diseases like Human African sleeping sickness (Booysen et al., 2019).

Photophysical Properties and Applications

Phthalonitrile derivatives appended with nitroxide radicals are studied for their structural characterization and photophysical properties. These compounds have applications in areas that require materials with specific electronic and magnetic properties (Fidan et al., 2021).

Safety and Hazards

The safety data sheet for 4-(4-(Hydroxymethyl)phenoxy)phthalonitrile indicates that it causes skin and eye irritation and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

properties

IUPAC Name

4-[4-(hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c16-8-12-3-6-15(7-13(12)9-17)19-14-4-1-11(10-18)2-5-14/h1-7,18H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTXRQVAZBODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)OC2=CC(=C(C=C2)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70738848
Record name 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

649553-07-1
Record name 4-[4-(Hydroxymethyl)phenoxy]benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70738848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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